molecular formula C4H5ClN2OS B1428984 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole CAS No. 1339251-10-3

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Cat. No. B1428984
M. Wt: 164.61 g/mol
InChI Key: CFDHRDUBZIULSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a process for the preparation of 2-chloro-5-chloromethyl-pyridine involves reacting a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent2. Another process involves the catalytic protodeboronation of alkyl boronic esters3. However, the specific synthesis process for “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is not readily available.



Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is not explicitly provided in the search results. However, similar compounds like “2-Chloro-5-methoxyphenylboronic acid” have been analyzed4.



Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” are not explicitly mentioned in the search results. However, similar compounds have been used in Suzuki–Miyaura coupling reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” are not explicitly provided in the search results. However, similar compounds like “2-Chloro-5-methoxyphenylboronic acid” have been analyzed4.


Scientific Research Applications

Antimicrobial Applications

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds synthesized from thiadiazole, including the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole structure, show moderate antimicrobial activity against various bacterial and fungal strains. For example, a study by Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which exhibited moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014). Kumar and Panwar (2015) also confirmed the antimicrobial activity of thiadiazole derivatives, noting that certain compounds displayed potent antimicrobial properties against a spectrum of microbes (Kumar & Panwar, 2015).

Fungicidal Applications

The fungicidal properties of thiadiazole compounds, including variants of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, have been explored, particularly in the context of agricultural applications. A study by Chen et al. (2000) investigated the fungicidal activity of thiadiazole derivatives against rice sheath blight, a significant disease affecting rice crops in China. The study found that certain derivatives exhibited high fungicidal activity, suggesting potential agricultural applications (Chen, Li, & Han, 2000).

Anti-proliferative and Anti-cancer Applications

Thiadiazole derivatives have also been evaluated for their potential anti-proliferative and anti-cancer activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and investigated their biological activities. They found that certain compounds exhibited high DNA protective ability and strong antimicrobial activity against specific bacterial strains. Moreover, one of the compounds showed cytotoxicity on cancer cell lines, indicating potential anti-cancer applications (Gür et al., 2020).

Corrosion Inhibition Applications

Apart from biomedical applications, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives have been explored as corrosion inhibitors. Attou et al. (2020) synthesized a 1,3,4-thiadiazole derivative and investigated its role as a corrosion inhibitor for mild steel in an acidic environment. The study highlighted the high protection degree offered by the compound and suggested that the adsorption of the molecules followed the Langmuir isotherm model, indicating a potential industrial application in corrosion prevention (Attou et al., 2020).

Safety And Hazards

The safety data sheet for “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is not readily available. However, safety data for similar compounds like “2-Chloro-2-methylbutane” are available7.


Future Directions

The future directions for the research and application of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” are not explicitly mentioned in the search results. However, similar compounds are being used in various fields of scientific research18.


Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole”. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDHRDUBZIULSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

CAS RN

1339251-10-3
Record name 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.